

3-Chloro-5-methoxybenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759

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Application Note: 3-Chloro-5-methoxybenzaldehyde

A Versatile Aryl Aldehyde Building Block for Complex Molecule Synthesis

Introduction: Chemical Profile and Synthetic Potential

3-Chloro-5-methoxybenzaldehyde (CAS No: 164650-68-4) is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis.^[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups: a reactive aldehyde, an electron-donating methoxy group, and an electron-withdrawing chloro group. This specific substitution pattern on the aromatic ring allows for precise and regioselective transformations, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.^[2]

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions, enabling chain extension and the introduction of diverse functionalities. The chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of biaryl systems or the introduction of other carbon or heteroatom substituents. The methoxy group, a strong ortho-, para-director, influences the electronic properties of the ring and can be a precursor to a phenolic hydroxyl group, offering another

point for modification. This confluence of reactivity makes **3-chloro-5-methoxybenzaldehyde** a strategic component in multistep synthetic pathways.

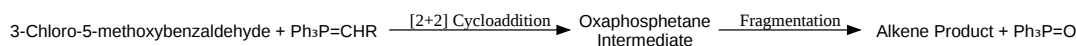
Property	Value	Source
IUPAC Name	3-chloro-5-methoxybenzaldehyde	[1]
CAS Number	164650-68-4	[1]
Molecular Formula	C ₈ H ₇ ClO ₂	[1][3]
Molecular Weight	170.59 g/mol	[1][3]
Appearance	Solid	[3]
SMILES	COC1=CC(C=O)=CC(Cl)=C1	[3]

Core Synthetic Transformations and Protocols

The strategic placement of functional groups on **3-chloro-5-methoxybenzaldehyde** allows it to participate in a wide array of high-value chemical transformations. Below are detailed protocols for three fundamental reactions that leverage its unique structure.

A. Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[4][5][6] For **3-chloro-5-methoxybenzaldehyde**, this reaction provides a reliable method to convert the aldehyde into a substituted styrene derivative, introducing an alkene functionality that can be further manipulated in subsequent synthetic steps. The reaction proceeds through the formation of an oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[4][6]



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Caption: General workflow of the Wittig Reaction.

Protocol: Synthesis of Ethyl 3-(3-chloro-5-methoxyphenyl)acrylate

This protocol describes the reaction of **3-chloro-5-methoxybenzaldehyde** with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an E-alkene.^[7]

Materials & Reagents

Reagent	MW (g/mol)	Amount	Moles (mmol)	Equiv.
3-Chloro-5-methoxybenzaldehyde	170.59	1.00 g	5.86	1.0
(Carbethoxymethylene)triphenylphosphorane	348.38	2.45 g	7.03	1.2
Dichloromethane (DCM)	-	30 mL	-	-
25% Diethyl Ether in Hexanes	-	As needed	-	-
Silica Gel	-	As needed	-	-

Step-by-Step Procedure:

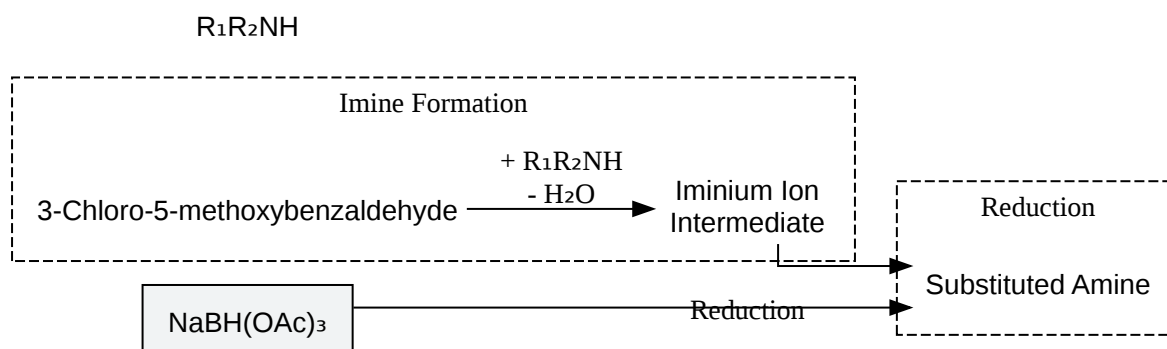
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **3-chloro-5-methoxybenzaldehyde** (1.00 g, 5.86 mmol). Dissolve the aldehyde in 30 mL of dichloromethane (DCM).
- **Ylide Addition:** While stirring at room temperature, add (carbethoxymethylene)triphenylphosphorane (2.45 g, 7.03 mmol) portion-wise over 5 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile

phase of 20% ethyl acetate in hexanes. The reaction is complete when the aldehyde spot has disappeared.

- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
- Purification (Precipitation): To the resulting residue, add ~40 mL of 25% diethyl ether in hexanes. Stir vigorously. A white precipitate of triphenylphosphine oxide will form.
- Purification (Filtration & Column): Filter the mixture through a pad of celite to remove the triphenylphosphine oxide, washing the solid with additional hexanes. Concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure alkene product.

B. Amine Synthesis via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[8][9] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by in-situ reduction.[9] Using a mild and selective reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is advantageous as it reduces the iminium ion much faster than the starting aldehyde, preventing side reactions.[10][11] This transformation is fundamental in drug discovery for introducing nitrogen-containing moieties.



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Caption: Key stages of a one-pot reductive amination.

Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-methoxyphenyl)methanamine

This procedure details the reaction with benzylamine to form a secondary amine.

Materials & Reagents

Reagent	MW (g/mol)	Amount	Moles (mmol)	Equiv.
3-Chloro-5-methoxybenzaldehyde	170.59	1.00 g	5.86	1.0
Benzylamine	107.15	0.69 g (0.68 mL)	6.45	1.1
Sodium Triacetoxymethylborohydride	211.94	1.49 g	7.03	1.2
1,2-Dichloroethane (DCE)	-	30 mL	-	-
Acetic Acid (glacial)	60.05	0.1 mL	~1.7	~0.3
Saturated aq. NaHCO ₃	-	20 mL	-	-
Dichloromethane (DCM)	-	3 x 20 mL	-	-

Step-by-Step Procedure:

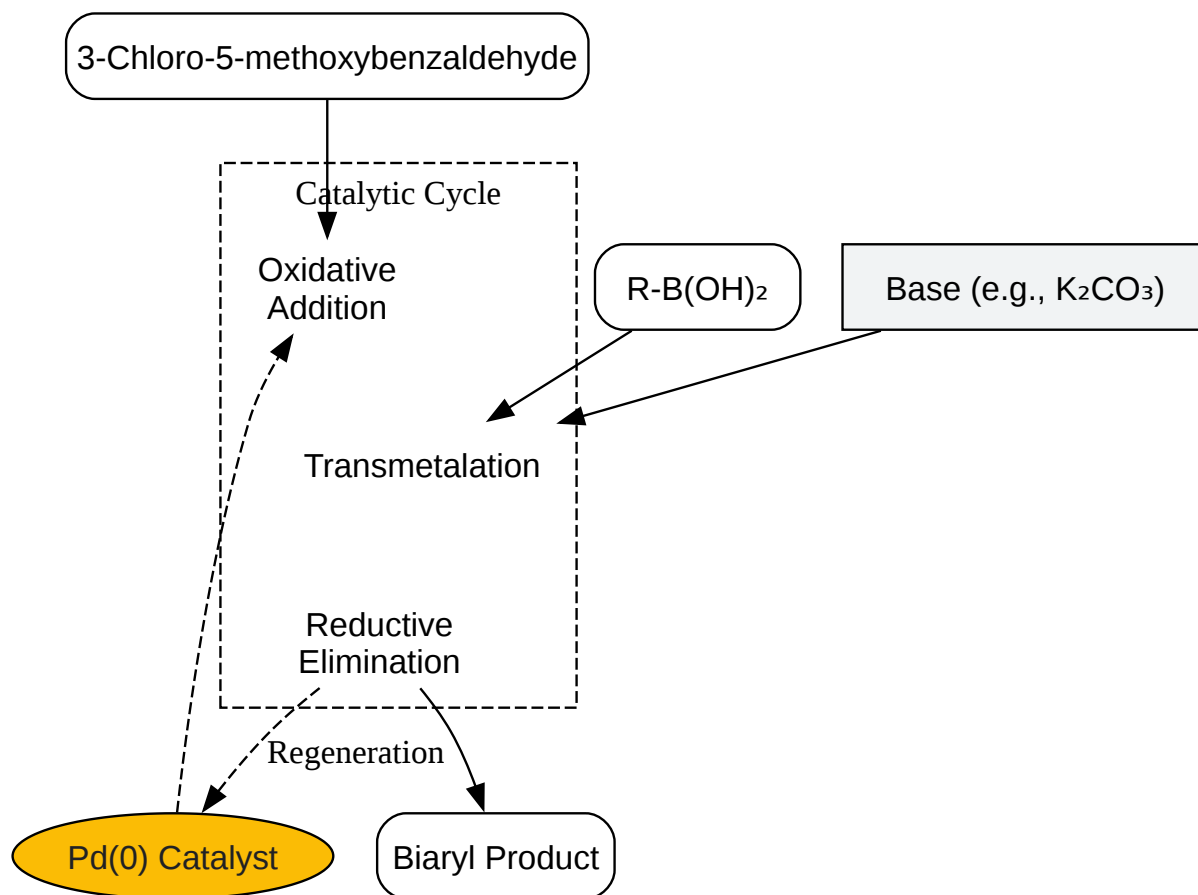
- Reaction Setup: In a 100 mL round-bottom flask, dissolve **3-chloro-5-methoxybenzaldehyde** (1.00 g, 5.86 mmol) and benzylamine (0.68 mL, 6.45 mmol) in 30 mL of 1,2-dichloroethane (DCE).

- **Acid Catalyst:** Add glacial acetic acid (0.1 mL) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.
- **Reducing Agent Addition:** Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) to the solution in one portion. Caution: The reaction may effervesce slightly.
- **Reaction Monitoring:** Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC (30% ethyl acetate in hexanes), observing the disappearance of the aldehyde and the formation of a new, more polar product spot.
- **Quenching:** Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution. Stir for 15 minutes until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

C. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide using a palladium catalyst.^{[12][13][14]} The chloro-substituent on **3-chloro-5-methoxybenzaldehyde** makes it a suitable substrate for this transformation, enabling the synthesis of complex biaryl structures while preserving the aldehyde for subsequent reactions.^[15] This reaction is pivotal for creating compounds with extended π -systems for materials science or for building the core structures of many pharmaceuticals.^[13]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to release the final product and regenerate the catalyst.^{[14][16]}



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Caption: Simplified Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of 3-Formyl-5-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative coupling with 4-cyanophenylboronic acid.

Materials & Reagents

Reagent	MW (g/mol)	Amount	Moles (mmol)	Equiv.
3-Chloro-5-methoxybenzaldehyde	170.59	1.00 g	5.86	1.0
4-Cyanophenylboronic acid	146.94	1.03 g	7.03	1.2
Pd(OAc) ₂	224.50	26 mg	0.117	0.02
SPhos (ligand)	410.47	96 mg	0.234	0.04
K ₃ PO ₄ (potassium phosphate)	212.27	2.49 g	11.72	2.0
Dioxane / H ₂ O (10:1)	-	22 mL	-	-

Step-by-Step Procedure:

- Inert Atmosphere: To a Schlenk flask, add **3-chloro-5-methoxybenzaldehyde** (1.00 g, 5.86 mmol), 4-cyanophenylboronic acid (1.03 g, 7.03 mmol), potassium phosphate (2.49 g, 11.72 mmol), Pd(OAc)₂ (26 mg, 0.117 mmol), and SPhos (96 mg, 0.234 mmol).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (20 mL dioxane, 2 mL H₂O) via syringe.
- Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.
- Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl chloride.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

- **Extraction & Purification:** Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Application Focus: Synthesis of Bioactive Scaffolds

3-Chloro-5-methoxybenzaldehyde is a recurring motif in the synthesis of targeted therapeutic agents, such as enzyme inhibitors. Its structure allows for the precise orientation of functional groups to interact with binding pockets in proteins. For example, derivatives of this aldehyde have been used to create inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3) or caspases, which are involved in cancer and apoptosis, respectively.[\[17\]](#)[\[18\]](#)

The synthetic workflow often involves using one of the core reactions described above to build out the molecular complexity from the aldehyde starting point.

Caption: Synthetic pathways from the building block to a final bioactive molecule.

Safety and Handling

3-Chloro-5-methoxybenzaldehyde must be handled with appropriate safety precautions in a laboratory setting.[\[3\]](#)[\[19\]](#) It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[\[1\]](#)

Hazard Information	Precautionary & First Aid Measures
Pictograms: GHS07 (Exclamation Mark)[3]	Handling: Wear protective gloves, clothing, and eye/face protection.[20] Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes.[21]
Signal Word: Warning[3]	Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]
Hazard Statements:- H302: Harmful if swallowed.- H315: Causes skin irritation.- H319: Causes serious eye irritation.- H335: May cause respiratory irritation.[1]	First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[21]
First Aid (Skin): Wash off immediately with soap and plenty of water while removing all contaminated clothes.[21]	
First Aid (Ingestion): Clean mouth with water and get medical attention.[21]	
Disposal: Dispose of contents/container to an approved waste disposal plant.[20]	

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

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- To cite this document: BenchChem. [3-Chloro-5-methoxybenzaldehyde as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070759#3-chloro-5-methoxybenzaldehyde-as-a-building-block-in-organic-synthesis]

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